molecular formula C13H24N2OSi2 B086092 1-Phenyl-1,3-bis(trimethylsilyl)urea CAS No. 1024-58-4

1-Phenyl-1,3-bis(trimethylsilyl)urea

Cat. No.: B086092
CAS No.: 1024-58-4
M. Wt: 280.51 g/mol
InChI Key: DSSADGQCTDYPMP-UHFFFAOYSA-N
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Description

1-Phenyl-1,3-bis(trimethylsilyl)urea is an organosilicon compound with the molecular formula C13H24N2OSi2. It is characterized by the presence of two trimethylsilyl groups attached to a urea moiety, with a phenyl group bonded to the nitrogen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3-bis(trimethylsilyl)urea can be synthesized through the reaction of urea with a disilazane, such as hexamethyldisilazane. The reaction typically involves mixing urea and the disilazane in an aliphatic nitrile solvent, such as acetonitrile. The mixture is heated to initiate the reaction, leading to the evolution of ammonia. The reaction is maintained at a specific temperature until the ammonia is completely liberated. The product is then recovered by filtration and dried under reduced pressure .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient mixing and heating systems ensures the complete reaction of urea and disilazane, with careful control of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,3-bis(trimethylsilyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Phenyl-1,3-bis(trimethylsilyl)urea involves the interaction of its trimethylsilyl groups with other molecules. These groups can act as protecting agents, temporarily shielding reactive sites during chemical reactions. The phenyl group enhances the compound’s stability and reactivity, allowing it to participate in various synthetic processes .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1,3-bis(trimethylsilyl)urea is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to other silylating agents. This makes it particularly valuable in complex synthetic processes where both protection and reactivity are required .

Properties

IUPAC Name

1-phenyl-1,3-bis(trimethylsilyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2OSi2/c1-17(2,3)14-13(16)15(18(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSADGQCTDYPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC(=O)N(C1=CC=CC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061417
Record name N,N'-Bis(trimethylsilyl)-N-phenylurea
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Molecular Weight

280.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024-58-4
Record name N-Phenyl-N,N′-bis(trimethylsilyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024-58-4
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Record name Urea, N-phenyl-N,N'-bis(trimethylsilyl)-
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Record name Urea, N-phenyl-N,N'-bis(trimethylsilyl)-
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Record name N,N'-Bis(trimethylsilyl)-N-phenylurea
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Record name 1-phenyl-1,3-bis(trimethylsilyl)urea
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Record name 1-Phenyl-1,3-bis(trimethylsilyl)urea
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